LogP Differential: Butyl vs. Methyl Homologue
The measured LogP of 3-(N-Boc-N-butylamino)phenylboronic acid is 3.40 (Fluorochem datasheet) , which is substantially higher than that of the N-methyl analogue (LogP 0.74, chemsrc ; PubChem computed LogP 2.2 [1]) and the N-ethyl analogue (LogP 2.2, ChemExper ). The N-propyl analogue falls between 2.5 and 3.5 depending on the estimation method . The 3.40 LogP of the butyl congener translates to a predicted octanol/water partition coefficient approximately 4× that of the methyl analogue (when using the 0.74 value) or 1.5× (when using the PubChem 2.2 value), providing measurable differentiation for applications where organic-phase solubility or membrane partitioning is critical.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.40 (experimental, Fluorochem) |
| Comparator Or Baseline | 3-(N-Boc-N-methylamino)phenylboronic acid: LogP 0.74 (chemsrc) or 2.2 (PubChem); 3-(N-Boc-N-ethylamino)phenylboronic acid: LogP 2.2 (ChemExper) |
| Quantified Difference | ΔLogP = +2.66 vs. methyl (chemsrc); +1.20 vs. methyl (PubChem); +1.20 vs. ethyl |
| Conditions | Predicted/experimental LogP values from vendor certificates of analysis and chemical database computations. |
Why This Matters
Higher LogP directly impacts biphasic reaction performance in Suzuki couplings conducted in aqueous/organic mixtures and influences the compound's suitability for building lipophilic compound libraries in drug discovery.
- [1] PubChem Compound Summary: 3-(N-BOC-N-methylamino)phenylboronic acid (CID not specified). Computed LogP 2.2. https://pubchem.ncbi.nlm.nih.gov/ (accessed Apr 2026). View Source
